molecular formula C15H21ClN2O3S B12623285 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide

Cat. No.: B12623285
M. Wt: 344.9 g/mol
InChI Key: WBCVFXLZAJWTIQ-UHFFFAOYSA-N
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Description

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and a thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The chloro group is introduced via chlorination reactions, and the benzamide core is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The chloro group and thiazinan ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)aniline
  • 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide

Uniqueness

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazinan ring

Properties

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

2-chloro-5-(1,1-dioxothiazinan-2-yl)-N,N-diethylbenzamide

InChI

InChI=1S/C15H21ClN2O3S/c1-3-17(4-2)15(19)13-11-12(7-8-14(13)16)18-9-5-6-10-22(18,20)21/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

WBCVFXLZAJWTIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)Cl

Origin of Product

United States

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